

# Technical Support Center: Addressing High Placebo Response in Tradipitant Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Tradipitant |           |
| Cat. No.:            | B1681352    | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Tradipitant**. The content focuses on understanding and mitigating the high placebo response observed in clinical trials for its target indications.

## FAQs: Understanding the Placebo Phenomenon in Tradipitant Trials

Q1: What is **Tradipitant** and how does it work?

**Tradipitant** is an investigational oral small molecule that acts as a selective neurokinin-1 (NK-1) receptor antagonist.[1][2] Its mechanism of action involves blocking the binding of Substance P, a neuropeptide involved in neurogenic inflammation, pain perception, and emesis, to the NK-1 receptor.[3] By inhibiting this pathway, **Tradipitant** aims to alleviate symptoms such as nausea, vomiting, and pruritus (itch).[3][4]

Q2: In which clinical indications has a high placebo response been observed with **Tradipitant**?

A significant placebo response has been a notable challenge in clinical trials of **Tradipitant**, particularly in the treatment of chronic pruritus associated with atopic dermatitis.[1][4] While a placebo effect is a common factor in many clinical trials, it has been particularly pronounced in studies relying on subjective patient-reported outcomes, such as itch intensity.[1][4]

Q3: What are the potential reasons for the high placebo response in atopic dermatitis trials?



Several factors can contribute to a high placebo response in atopic dermatitis trials:

- Natural Disease Fluctuation: Atopic dermatitis is a condition characterized by periods of flares and remission. Spontaneous improvements in symptoms can be mistaken for a placebo effect.
- Subjective Nature of Pruritus: Itch is a subjective symptom, and its assessment relies on patient-reported outcomes, which can be influenced by patient expectations and psychological factors.
- Patient Expectations: The act of participating in a clinical trial and receiving attentive care
  can create positive expectations, leading to a perceived improvement in symptoms, even
  with a placebo.
- Use of Emollients: Most atopic dermatitis studies allow the use of moisturizers, which can independently improve skin barrier function and reduce symptoms, contributing to the placebo arm's response.

Q4: How does the mechanism of action of **Tradipitant** relate to the placebo effect?

**Tradipitant** targets the neurokinin-1 receptor, which is involved in the neurobiology of stress and emotional responses. The placebo effect is also known to involve some of the same neural pathways. This overlap could potentially contribute to the complexity of differentiating the drug's specific effect from the placebo response in conditions with a strong psychosomatic component.

# Troubleshooting Guides: Methodologies to Mitigate High Placebo Response

Issue: The observed treatment effect of **Tradipitant** is not statistically significant due to a high placebo response.

**Troubleshooting Steps:** 

• Refine Patient Selection Criteria:



- Action: Implement stricter inclusion criteria to enroll patients with a stable and welldocumented history of the condition. For instance, require a minimum baseline severity score over a specified period before randomization.
- Rationale: This can help to minimize the impact of natural disease variability and regression to the mean.
- Incorporate a Placebo Run-in Period:
  - Action: Include a single-blind placebo lead-in phase before randomization. Patients who show a significant improvement on placebo during this period can be excluded from the trial.
  - Rationale: This strategy aims to identify and exclude "placebo responders," thereby enriching the study population with patients more likely to show a true drug effect.
- Standardize and Minimize Concomitant Medications:
  - Action: Clearly define and control the use of rescue medications and emollients. Provide all subjects with the same standardized emollient to use throughout the study.
  - Rationale: This helps to ensure that any observed improvements are not due to the uncontrolled use of other active treatments.
- Enhance Patient and Investigator Training:
  - Action: Provide thorough training for both patients and investigators on the accurate reporting of symptoms using validated scales. Emphasize the importance of unbiased reporting.
  - Rationale: Improved accuracy in patient-reported outcomes can help to reduce variability and provide a clearer signal of the treatment effect.
- Utilize Objective Endpoints:
  - Action: Whenever possible, incorporate objective measures in addition to subjective patient-reported outcomes. For atopic dermatitis, this could include assessments of skin barrier function or inflammatory biomarkers.



 Rationale: Objective endpoints are less susceptible to the psychological components of the placebo effect.

### **Data Presentation**

Table 1: Summary of Tradipitant Clinical Trial Data in Atopic Dermatitis

| Study<br>Phase                                         | Number<br>of<br>Patients           | Treatme<br>nt           | Duratio<br>n | Primary<br>Endpoin<br>t                            | Tradipit<br>ant<br>Result          | Placebo<br>Result | p-value                |
|--------------------------------------------------------|------------------------------------|-------------------------|--------------|----------------------------------------------------|------------------------------------|-------------------|------------------------|
| Phase II                                               | 69                                 | 100 mg<br>once<br>daily | 4 weeks      | Change<br>from<br>baseline<br>in Itch<br>VAS       | -40.5mm                            | -36.5mm           | Not<br>significan<br>t |
| Phase II                                               | 168                                | 85 mg<br>twice<br>daily | 8 weeks      | Change<br>from<br>baseline<br>in Worst<br>Itch VAS | Significa<br>nt<br>improve<br>ment | -                 | 0.019                  |
| Phase III<br>(EPIONE<br>)                              | 341                                | 85 mg<br>twice<br>daily | 8 weeks      | Reductio n in pruritus (overall populatio n)       | Not met                            | -                 | Not<br>significan<br>t |
| Phase III<br>(EPIONE<br>) - Mild<br>AD<br>Subgrou<br>p | 79<br>(approx.<br>23% of<br>total) | 85 mg<br>twice<br>daily | 8 weeks      | Reductio<br>n in<br>pruritus                       | Robust<br>antipruriti<br>c effect  | -                 | 0.015                  |

Data sourced from Vanda Pharmaceuticals press releases and publications.[1][3][5][6]



Table 2: Summary of **Tradipitant** Clinical Trial Data in Gastroparesis

| Study<br>Phase                                         | Number<br>of<br>Patients | Treatme<br>nt           | Duratio<br>n | Primary<br>Endpoin<br>t                         | Tradipit<br>ant<br>Result           | Placebo<br>Result | p-value |
|--------------------------------------------------------|--------------------------|-------------------------|--------------|-------------------------------------------------|-------------------------------------|-------------------|---------|
| Phase III                                              | 201                      | 85 mg<br>twice<br>daily | 12 weeks     | Change from baseline in average nausea severity | Not met<br>in ITT<br>populatio<br>n | -                 | 0.741   |
| Phase III (Post-hoc analysis with high drug exposure ) | -                        | 85 mg<br>twice<br>daily | 12 weeks     | Change from baseline in average nausea severity | Significa<br>nt<br>improve<br>ment  | -                 | -       |

Data sourced from a publication on the Phase III trial.[2]

## **Experimental Protocols**

Protocol Overview: Phase III Study of **Tradipitant** in Atopic Dermatitis (EPIONE Study)

- Objective: To evaluate the efficacy and safety of **Tradipitant** for the treatment of pruritus in adults with atopic dermatitis.[5][6]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[6]
- Patient Population: Adults with mild to severe atopic dermatitis and severe pruritus.[5][6]
- Intervention: Patients were randomized to receive either Tradipitant 85 mg twice daily or a matching placebo for 8 weeks.[5]



#### Key Assessments:

- Primary Endpoint: Change from baseline in the severity of worst itch, as measured by the
   Worst Itch Numeric Rating Scale (WI-NRS).[7]
- Secondary Endpoints: Included assessments of disease severity using the SCORing Atopic Dermatitis (SCORAD) index and the validated Investigator Global Assessment for Atopic Dermatitis (vIGA-AD™).[7]
- Methodology to Reduce Placebo Response: While not explicitly detailed as a placebomitigation strategy, the use of a validated and specific primary endpoint (worst itch) and multiple secondary endpoints aimed to provide a comprehensive and more objective assessment of treatment effect.

Protocol Overview: Phase III Study of **Tradipitant** in Gastroparesis

- Objective: To assess the efficacy and safety of Tradipitant in relieving symptoms of diabetic and idiopathic gastroparesis.[2][8]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III study.[2]
   [9]
- Patient Population: Adults diagnosed with diabetic or idiopathic gastroparesis with demonstrated delayed gastric emptying and moderate to severe nausea.[8][9]
- Intervention: Patients were randomized to receive Tradipitant 85 mg twice daily or placebo for 12 weeks.[2][9]
- Key Assessments:
  - Primary Endpoint: Change from baseline to week 12 in the average severity of nausea,
     measured by a daily symptom diary.[2]
  - Secondary Endpoints: Included changes in the Gastroparesis Cardinal Symptom Index (GCSI) scores and other patient-reported outcomes.[2]



 Methodology to Reduce Placebo Response: The protocol included monitoring of drug exposure levels, which allowed for post-hoc analyses to assess the exposure-response relationship and control for potential confounding factors.[2]

### **Visualizations**



Click to download full resolution via product page

Caption: **Tradipitant** blocks Substance P from binding to the NK-1 receptor.





Click to download full resolution via product page

Caption: Workflow for a clinical trial incorporating a placebo run-in period.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vanda Pharmaceuticals Announces Tradipitant Phase II Proof of Concept Study Results for Chronic Pruritus in Atopic Dermatitis [prnewswire.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Vanda's Tradipitant Improves Itch and Disease Severity in Patients with Atopic Dermatitis Vanda Pharmaceuticals Inc. [vandapharmaceuticalsinc.gcs-web.com]
- 4. Vanda's Tradipitant Improves Itch and Disease Severity in AD Patients -PracticalDermatology [practicaldermatology.com]
- 5. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
- 6. Neurokinin-1 receptor antagonist tradipitant has mixed effects on itch in atopic dermatitis: results from EPIONE, a randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Support Center: Addressing High Placebo Response in Tradipitant Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681352#addressing-high-placebo-response-intradipitant-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com